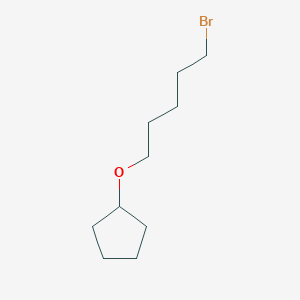

1-Bromo-5-cyclopentyloxypentane

Description

Significance in Advanced Organic Synthesis

The significance of 1-Bromo-5-cyclopentyloxypentane in advanced organic synthesis stems from its identity as a heterobifunctional linker. The primary alkyl bromide end of the molecule is an excellent electrophile for nucleophilic substitution reactions, particularly SN2 reactions. wikipedia.orgmasterorganicchemistry.com This allows for the facile introduction of a five-carbon chain bearing a terminal cyclopentyl ether. This functionality is crucial for constructing larger molecules, including potentially biologically active compounds and complex materials.

Analogous compounds, such as 1-bromo-5-chloropentane, are widely utilized as intermediates in the production of pharmaceuticals and agrochemicals. guidechem.comnbinno.com For instance, such intermediates are used to prepare bone resorption inhibitors and other therapeutic agents. guidechem.comgoogle.com By extension, this compound could serve as a key starting material for creating novel complex molecules where the cyclopentyl ether group imparts specific properties like lipophilicity or acts as a stable protecting group during subsequent synthetic steps. The five-carbon spacer provides flexibility and conformational freedom to the target molecule.

Contextualization within Brominated Alkyl Ethers

This compound belongs to the class of brominated alkyl ethers. These compounds are characterized by the presence of both an ether linkage (C-O-C) and a carbon-bromine bond. The ether group is generally unreactive under many conditions, making it a stable feature during reactions targeting the alkyl bromide. britannica.com The carbon-bromine bond, however, is highly reactive. Bromine is an excellent leaving group in nucleophilic substitution and elimination reactions due to the polarizability of the C-Br bond and the stability of the resulting bromide ion. masterorganicchemistry.com

The synthesis of alkyl bromides from alcohols is a fundamental transformation in organic chemistry, with numerous methods developed to achieve this conversion under mild conditions. organic-chemistry.org The reactivity of the alkyl bromide allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, making brominated intermediates like this compound valuable precursors for a wide array of functionalized products.

Historical Overview of Related Synthetic Strategies

The most prominent synthetic strategy for preparing asymmetrical ethers like this compound is the Williamson ether synthesis, a method developed by Alexander Williamson in 1850. wikipedia.orgchemeurope.combyjus.com This reaction, which proceeds via an SN2 mechanism, was historically significant as it helped to elucidate the structure of ethers. wikipedia.orgbartleby.com The synthesis typically involves the reaction of an alkoxide ion with a primary alkyl halide. britannica.comchemeurope.com

To synthesize this compound, several pathways based on this classic reaction can be envisioned:

Reaction of a Dihaloalkane with Cyclopentoxide: Sodium cyclopentoxide (formed by deprotonating cyclopentanol (B49286) with a strong base) can be reacted with a 1,5-dihaloalkane, such as 1,5-dibromopentane (B145557) or 1-bromo-5-chloropentane. The cyclopentoxide ion acts as a nucleophile, displacing one of the halide ions. Careful control of stoichiometry is required to favor monosubstitution over the formation of a diether.

Alkylation of 5-Bromopentanol: An alternative route involves the alkylation of 5-bromo-1-pentanol. The alcohol is first deprotonated to form an alkoxide, which is then reacted with a cyclopentyl halide (e.g., cyclopentyl bromide). However, this route is less favorable if the alkylating agent is a secondary halide, as elimination reactions can compete with the desired SN2 substitution. masterorganicchemistry.combartleby.com

Ring Opening of Tetrahydrofuran (B95107) (THF): A more modern approach could be adapted from the synthesis of 1-bromo-5-chloropentane. guidechem.comgoogle.com This involves the ring-opening of a cyclic ether like tetrahydrofuran with an acyl chloride in the presence of a Lewis acid catalyst to form a 5-chloropentyl acetate (B1210297) intermediate. This intermediate can then be treated with hydrobromic acid to yield the target bifunctional alkane. A similar strategy could potentially be adapted to introduce the cyclopentyloxy group.

The Williamson ether synthesis remains one of the simplest and most popular methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. chemeurope.combyjus.com

Table 2: Potential Synthetic Routes for this compound

| Route | Reactant 1 | Reactant 2 | Key Conditions | Mechanism | Reference Principle |

| 1 | Sodium Cyclopentoxide | 1,5-Dibromopentane | Polar aprotic solvent (e.g., DMF, Acetonitrile), 50-100 °C | SN2 | Williamson Ether Synthesis chemeurope.com |

| 2 | 5-Bromo-1-pentanol | Cyclopentyl bromide | Strong base (e.g., NaH) followed by alkylation | SN2 / E2 Competition | Williamson Ether Synthesis masterorganicchemistry.com |

| 3 | Tetrahydrofuran | Acetyl Chloride, then HBr | Lewis acid catalyst, then acidic workup | Cationic Ring Opening | Analogy to Halide Synthesis google.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H19BrO |

|---|---|

Molecular Weight |

235.16 g/mol |

IUPAC Name |

5-bromopentoxycyclopentane |

InChI |

InChI=1S/C10H19BrO/c11-8-4-1-5-9-12-10-6-2-3-7-10/h10H,1-9H2 |

InChI Key |

OFMTUIRFPPTTPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OCCCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 5 Cyclopentyloxypentane

Established Synthetic Routes

The synthesis of 1-bromo-5-cyclopentyloxypentane can be approached from two distinct directions. The first involves the late-stage introduction of the bromine atom onto a pre-formed cyclopentyl ether of a pentanol (B124592) derivative. The second strategy employs a Williamson ether synthesis, where the ether bond is created by reacting a brominated pentane (B18724) species with a cyclopentoxide source.

Bromination of Pentanol Derivatives

This synthetic pathway focuses on the conversion of the terminal hydroxyl group of a pentanol derivative, which already contains the cyclopentyloxy moiety, into a bromide.

The logical precursor for this approach is 5-cyclopentyloxypentan-1-ol. This starting material can be synthesized through various etherification methods, such as the reaction of a cyclopentoxide with a protected 5-halopentan-1-ol, followed by deprotection. Once 5-cyclopentyloxypentan-1-ol is obtained, the primary alcohol can be selectively converted to the corresponding bromide.

A variety of brominating agents can be employed for the conversion of the primary alcohol in 5-cyclopentyloxypentan-1-ol to this compound. Common reagents for this transformation include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). Another effective and widely used reagent is N-Bromosuccinimide (NBS) in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃). The reaction with NBS and PPh₃ proceeds via the formation of a phosphonium (B103445) bromide intermediate, which is then displaced by the bromide ion in an SN2 reaction. This method is often preferred due to its milder reaction conditions and the formation of soluble byproducts.

The choice of solvent is critical for the success of the bromination reaction. For reactions involving reagents like PBr₃ or SOBr₂, non-polar aprotic solvents such as diethyl ether or dichloromethane (B109758) are commonly used. When employing N-Bromosuccinimide and triphenylphosphine, chlorinated solvents like chloroform (B151607) (CHCl₃) and carbon tetrachloride (CCl₄) have been traditionally used. However, due to the toxicity of carbon tetrachloride, safer alternatives like dichloromethane or acetonitrile (B52724) are now more prevalent. The solvent's role is to dissolve the reactants and facilitate the reaction while remaining inert to the reaction conditions. The polarity of the solvent can influence the reaction rate and the solubility of the intermediates and byproducts.

Temperature management is crucial for achieving high selectivity and yield in the bromination of 5-cyclopentyloxypentan-1-ol. Reactions with PBr₃ are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to control the initial exothermic reaction. Similarly, the Appel reaction (using NBS/PPh₃) is typically carried out at or below room temperature. Maintaining a controlled temperature helps to minimize side reactions, such as the formation of elimination products or over-bromination.

Etherification of Brominated Pentanes

An alternative and widely practiced approach to synthesizing ethers is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This method involves the reaction of an alkoxide with an alkyl halide. In the context of synthesizing this compound, this would involve the reaction of a cyclopentoxide with a suitable brominated pentane derivative.

A common starting material for this approach is 1,5-dibromopentane (B145557). sigmaaldrich.comnih.gov The synthesis of 1,5-dibromopentane can be achieved by the ring-opening bromination of tetrahydropyran (B127337) with hydrobromic acid and sulfuric acid. chemicalbook.com The reaction of 1,5-dibromopentane with one equivalent of sodium or potassium cyclopentoxide would lead to the desired this compound. The use of a stoichiometric amount of the cyclopentoxide is critical to avoid the formation of the di-ether byproduct, 1,5-bis(cyclopentyloxy)pentane. The reaction is a classic SN2 nucleophilic substitution, where the cyclopentoxide ion displaces one of the bromide ions from 1,5-dibromopentane. wikipedia.orgmasterorganicchemistry.com

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the alkoxide salt, thereby increasing the nucleophilicity of the alkoxide anion. The temperature of the reaction is generally kept moderate to prevent elimination side reactions.

Below is an interactive data table summarizing the reactants and conditions for the Williamson ether synthesis of this compound.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature |

| 1,5-Dibromopentane | Cyclopentanol (B49286) | DMF | Sodium Hydride (NaH) | Room Temperature to 50 °C |

| 1,5-Dibromopentane | Cyclopentanol | DMSO | Potassium tert-butoxide | Room Temperature |

Alkoxide Synthesis from Cyclopentanol and Alkali Metals (e.g., Sodium)

The initial step in this synthesis is the conversion of cyclopentanol into its corresponding nucleophile, the cyclopentoxide anion. This is achieved by deprotonating the alcohol's hydroxyl group with a strong base. Commonly used bases for this purpose include alkali metals like sodium (Na) or a metal hydride such as sodium hydride (NaH). masterorganicchemistry.comyoutube.com

The reaction of cyclopentanol with sodium metal results in the formation of sodium cyclopentoxide and hydrogen gas. youtube.com Alternatively, using sodium hydride provides a similar outcome, generating the alkoxide and hydrogen gas, which bubbles out of the reaction mixture. youtube.com This deprotonation is a crucial acid-base reaction that creates the potent nucleophile required for the subsequent etherification step.

Reaction with 1,5-Dibromopentane

Once the sodium cyclopentoxide is formed in situ, it is reacted with 1,5-dibromopentane. byjus.com In this step, the cyclopentoxide ion acts as a nucleophile, attacking one of the electrophilic carbon atoms at the end of the 1,5-dibromopentane chain. byjus.com This attack displaces a bromide ion, which serves as a good leaving group, via an SN2 mechanism to form the new carbon-oxygen bond, resulting in the target molecule, this compound. masterorganicchemistry.com

Using a dihalogenated alkane like 1,5-dibromopentane is strategic. Since the reaction is an SN2 process, it proceeds most efficiently with primary alkyl halides. masterorganicchemistry.com Both bromine-bearing carbons in 1,5-dibromopentane are primary, making it an ideal substrate. By controlling the stoichiometry, a monosubstitution reaction is favored, leaving the second bromide group intact on the final product.

Reflux Conditions and Inert Atmosphere Requirements

To ensure a reasonable reaction rate, the Williamson ether synthesis is typically conducted at elevated temperatures, often between 50 to 100 °C. wikipedia.orgbyjus.com This is usually achieved by heating the reaction mixture to its boiling point (reflux) for a period ranging from one to eight hours. wikipedia.org The specific temperature and duration depend on the chosen solvent and the reactivity of the substrates.

The use of an inert atmosphere, such as nitrogen or argon gas, is critical. The alkoxide intermediate is a very strong base and is highly reactive. byjus.com An inert atmosphere prevents the alkoxide from being quenched by reacting with atmospheric moisture. It also prevents potential side reactions that could be initiated by oxygen at high temperatures.

| Parameter | Condition | Rationale |

| Temperature | 50 - 100 °C (Reflux) | To increase reaction rate and achieve completion in a reasonable timeframe. wikipedia.orgbyjus.com |

| Reaction Time | 1 - 8 hours | To allow the reaction to proceed to completion for a good yield. wikipedia.org |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents the highly reactive alkoxide from being destroyed by water in the air. |

| Solvent | Aprotic (e.g., DMF, Acetonitrile) | Aprotic solvents are preferred as they do not slow the reaction rate by solvating the nucleophile. wikipedia.org |

Advanced Synthetic Strategies and Innovations

Beyond the classical Williamson ether synthesis, other methodologies can be envisioned or adapted for the construction of this compound, reflecting broader advancements in organic synthesis.

Carbon Chain Elongation Techniques

Instead of starting with a pre-formed five-carbon chain, the pentyl portion of the molecule can be constructed through carbon chain elongation techniques. One powerful method involves the use of acetylide ions. youtube.com A terminal alkyne can be deprotonated with a very strong base, such as sodium amide (NaNH₂), to create a highly nucleophilic acetylide anion. youtube.comyoutube.com This anion can then react with an appropriate alkyl halide in an SN2 reaction to form a new carbon-carbon bond, effectively lengthening the chain. youtube.comyoutube.com For instance, one could build the five-carbon chain in a stepwise fashion before introducing the cyclopentoxy and bromo functionalities. Other organometallic reagents, like Grignard or Gilman reagents, are also instrumental in forming new carbon-carbon bonds and can be employed in multi-step syntheses. pbworks.com

Multi-Step Synthesis Design and Retrosynthetic Analysis

The design of a synthesis for a target molecule like this compound is guided by retrosynthetic analysis. researchgate.net This process involves mentally deconstructing the molecule into simpler, commercially available precursors.

Retrosynthetic Disconnections for this compound

| Disconnection | Bond Cleaved | Precursors | Corresponding Forward Reaction |

|---|---|---|---|

| Ether Linkage | C₅H₉O–C₅H₁₀Br | Cyclopentanol and 1,5-Dibromopentane | Williamson Ether Synthesis wikipedia.org |

| C-C Bond | C₅H₉OC₂H₄–C₃H₆Br | A cyclopentoxy-ethyl halide and a 3-carbon organometallic reagent | Grignard/Gilman Coupling pbworks.com |

| C-C Bond | C₅H₉OC₃H₆–C₂H₄Br | A cyclopentoxy-propyl halide and a 2-carbon organometallic reagent | Acetylide Alkylation youtube.com |

The most straightforward retrosynthetic analysis disconnects the ether bond, which directly points to cyclopentanol and a C5-dihalo-precursor, validating the Williamson ether synthesis as a primary choice. researchgate.net More complex routes involving C-C bond disconnections would rely on the carbon elongation strategies mentioned previously.

Catalytic Approaches in Bromination and Etherification

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint.

Catalytic Etherification: While the Williamson synthesis is robust, it often requires harsh basic conditions. Research has led to the development of transition-metal-catalyzed etherification reactions. numberanalytics.com For example, copper-catalyzed C–O coupling methods have been developed that can operate at room temperature, offering milder conditions and broader functional group tolerance compared to traditional methods. nih.govchemrxiv.org While often applied to aryl halides, the principles are being extended to alkyl compounds, representing a promising frontier for syntheses like that of this compound.

Catalytic Bromination: The introduction of the bromine atom can also be achieved through various means. While direct bromination of a precursor alcohol is possible, catalytic methods offer alternatives. For instance, Lewis acid catalysts can be used to facilitate the conversion of functional groups. One patented method for a related compound, 1-bromo-5-chloropentane, involves the ring-opening of tetrahydrofuran (B95107) followed by a bromination step in the presence of an acidic catalyst. guidechem.comgoogle.com Such catalytic approaches can offer advantages in terms of reaction conditions and purity of the final product. google.com

Microwave-Assisted Synthetic Enhancements

Conventional heating methods for the Williamson ether synthesis can be time-consuming, often requiring reflux for several hours. wikipedia.org Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, and its application to the Williamson ether synthesis has shown significant promise. researchgate.netnumberanalytics.comorgchemres.org Microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, and can also lead to improved yields. acs.org

The use of microwave heating can enhance the rate of the reaction between the cyclopentoxide and the alkyl halide, leading to a more efficient synthesis of this compound. numberanalytics.com This method is also considered a greener approach as it often requires less solvent and energy. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 1-8 hours wikipedia.org | 10-15 minutes wikipedia.org |

| Typical Yield | 6-29% (can be higher) acs.org | 20-55% (can be higher) acs.org |

| Energy Consumption | Higher | Lower |

| Solvent Volume | Typically larger | Often smaller |

Optimization of Reaction Conditions and Yields

Achieving a high yield of this compound requires careful optimization of the reaction conditions. The Williamson ether synthesis is sensitive to several factors, including the choice of base, solvent, and temperature. numberanalytics.com

The selection of a strong, non-nucleophilic base is crucial for the complete deprotonation of cyclopentanol to form the reactive cyclopentoxide ion. Common bases used in Williamson ether synthesis include sodium hydride (NaH) and potassium tert-butoxide. The choice of solvent is also critical; polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are often preferred as they can solvate the cation, leaving the alkoxide ion more nucleophilic and reactive. numberanalytics.com

Steric and Electronic Effects on Reaction Pathways

The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance. masterorganicchemistry.comyoutube.com For the synthesis of this compound, the ideal pathway involves the reaction of cyclopentoxide with a primary alkyl halide such as 1,5-dibromopentane. This is because primary alkyl halides are less sterically hindered, allowing for an efficient backside attack by the nucleophile. khanacademy.org Using a secondary or tertiary alkyl halide would significantly favor elimination reactions. masterorganicchemistry.com

The electronic properties of the reactants also play a role. The electron-donating nature of the cyclopentyl group can slightly increase the nucleophilicity of the cyclopentoxide, promoting the desired substitution reaction.

Minimization of Side Reactions (e.g., Elimination)

The primary competing side reaction in the Williamson ether synthesis is the E2 elimination reaction. byjus.comlibretexts.org This is particularly prevalent when using sterically hindered alkyl halides or strong, bulky bases. byjus.com To minimize the formation of elimination byproducts, such as cyclopentene (B43876) from the cyclopentoxide or pentenes from the alkyl halide, it is essential to use a primary alkyl halide and a non-bulky base. libretexts.org

Another potential side reaction is the further reaction of the desired product, this compound, with the cyclopentoxide to form 1,5-dicyclopentyloxypentane. This can be controlled by carefully managing the stoichiometry of the reactants. A patent for a similar compound, 1-bromo-5-chloropentane, highlights the issue of side reactions leading to di-substituted products, which negatively impacts product purity. google.com

Purification and Isolation Techniques for Research Grade Material

Obtaining high-purity this compound is essential for its use in research. The purification process typically involves removing unreacted starting materials, the inorganic salt byproduct, and any side products.

Chromatographic Separation Methods (e.g., Column Chromatography)

Column chromatography is a powerful technique for purifying organic compounds based on their polarity. youtube.comkhanacademy.org For the purification of this compound, a silica (B1680970) gel column is typically used as the stationary phase. A non-polar solvent or a mixture of solvents is used as the mobile phase to elute the compounds. youtube.com

Since this compound is a relatively non-polar ether, it will travel down the column faster than more polar impurities, such as any unreacted cyclopentanol. The progress of the separation can be monitored by thin-layer chromatography (TLC). youtube.com

Table 2: Elution Order in Column Chromatography

| Compound | Polarity | Elution Order |

| 1,5-Dibromopentane | Non-polar | First |

| This compound | Moderately non-polar | Second |

| Cyclopentanol | Polar | Last |

Distillation and Solvent Removal Procedures

After chromatographic separation, the solvent is removed, typically using a rotary evaporator. youtube.com Final purification of the liquid this compound is often achieved by distillation. youtube.com Given that alkyl halides and ethers can have relatively high boiling points, vacuum distillation is often employed. wikipedia.orglibretexts.org

Distillation under reduced pressure lowers the boiling point of the compound, which helps to prevent decomposition that might occur at higher temperatures. wikipedia.orgbuschvacuum.com This technique is particularly useful for separating the desired product from any high-boiling impurities or residual solvent. illinois.edu

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 5 Cyclopentyloxypentane

Nucleophilic Substitution Reactions

As a primary alkyl halide, 1-bromo-5-cyclopentyloxypentane is an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions. pressbooks.pubkhanacademy.org The carbon atom bonded to the bromine is relatively unhindered, allowing for effective attack by a wide range of nucleophiles. masterorganicchemistry.com

S(_N)2 Reaction Pathways and Stereochemical Outcomes

The predominant nucleophilic substitution pathway for this compound is the S(_N)2 mechanism. This process involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group, a trajectory known as "backside attack". khanacademy.orgmasterorganicchemistry.com This attack leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond.

A key feature of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center. masterorganicchemistry.comlibretexts.org If the reaction were to be carried out on a chiral analogue of this compound, the product would exhibit the opposite stereochemical configuration to the starting material. The reaction proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the departing bromide are positioned at the apices. khanacademy.org

Influence of Solvent Systems (e.g., Polar Aprotic Solvents like DMF, DMSO)

The choice of solvent significantly impacts the rate of S(_N)2 reactions involving this compound. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are particularly effective at accelerating these reactions. quora.comyoutube.com These solvents can solvate the counter-ion of the nucleophile, but not the nucleophile itself, thereby increasing its effective nucleophilicity. quora.com This leads to a higher reaction rate compared to reactions run in protic solvents, which would solvate and deactivate the nucleophile.

The table below illustrates the relative rate enhancement of a typical S(_N)2 reaction in various solvents.

| Solvent | Dielectric Constant | Solvent Type | Relative Rate |

| Methanol | 33 | Polar Protic | 1 |

| Water | 80 | Polar Protic | 7 |

| DMSO | 47 | Polar Aprotic | 1,300 |

| DMF | 37 | Polar Aprotic | 2,800 |

Diverse Nucleophile Reactivity and Functional Group Incorporation (e.g., Sodium Azide (B81097), Thiols)

A wide variety of nucleophiles can be used to displace the bromide from this compound, allowing for the introduction of diverse functional groups.

Reaction with Sodium Azide: Sodium azide (NaN(_3)) is an excellent nucleophile for S(_N)2 reactions, readily reacting with primary alkyl halides like this compound to form the corresponding alkyl azide. mdma.chmasterorganicchemistry.com This reaction is a key step in the synthesis of primary amines, as the resulting azide can be easily reduced. youtube.comwikipedia.org The reaction is typically carried out in a polar aprotic solvent like DMF to achieve a high yield in a reasonable timeframe. mdma.chmasterorganicchemistry.com

Reaction with Thiols: Thiols and their conjugate bases, thiolates (RS), are also potent nucleophiles that react efficiently with this compound. The resulting product is a thioether. The high nucleophilicity of sulfur-based nucleophiles ensures that the S(_N)2 reaction proceeds smoothly.

The following table summarizes the expected products from the reaction of this compound with selected nucleophiles.

| Nucleophile | Reagent Example | Product | Functional Group Introduced |

| Azide | Sodium Azide (NaN(_3)) | 1-Azido-5-cyclopentyloxypentane | Azide (-N(_3)) |

| Thiolate | Sodium ethanethiolate (NaSEt) | 1-(Ethylthio)-5-cyclopentyloxypentane | Thioether (-SEt) |

| Cyanide | Sodium Cyanide (NaCN) | 6-Cyclopentyloxyhexanenitrile | Nitrile (-CN) |

| Hydroxide | Sodium Hydroxide (NaOH) | 5-Cyclopentyloxypentan-1-ol | Alcohol (-OH) |

Kinetic and Mechanistic Studies via Spectroscopic Monitoring (e.g., IR, ¹H-NMR)

The kinetics of the S(_N)2 reaction of this compound can be conveniently monitored using spectroscopic techniques such as Infrared (IR) and Proton Nuclear Magnetic Resonance (H-NMR) spectroscopy. nih.govresearchgate.netacs.org

¹H-NMR Spectroscopy: This is a powerful tool for monitoring the reaction progress in real-time. magritek.com The methylene (B1212753) protons adjacent to the bromine atom in this compound have a characteristic chemical shift. As the reaction proceeds, this signal will decrease in intensity, while a new signal corresponding to the methylene protons adjacent to the newly introduced functional group will appear and grow. acs.org By integrating these signals at various time points, the concentrations of the reactant and product can be determined, allowing for the calculation of the reaction rate and order. researchgate.net

IR Spectroscopy: While less detailed than NMR for this specific reaction, IR spectroscopy can also be used to follow the reaction. The C-Br stretching frequency in the reactant will gradually disappear, while a new characteristic peak for the incorporated functional group (e.g., the strong azide stretch around 2100 cm) will emerge.

Elimination Reactions

While nucleophilic substitution is the dominant pathway for primary alkyl halides, elimination reactions can also occur, particularly under specific conditions.

Competing Elimination Pathways (e.g., Alkene Formation)

Bimolecular elimination (E2) is a potential competing pathway to the S(_N)2 reaction. nih.gov This is more likely to occur when a strong, sterically hindered base is used. libretexts.orgyoutube.commasterorganicchemistry.com In the case of this compound, a bulky base would preferentially abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of an alkene, 5-cyclopentyloxypent-1-ene, and the elimination of HBr.

The use of a non-bulky, strong nucleophile that is a weak base will favor the S(_N)2 pathway. Conversely, a bulky, non-nucleophilic strong base will favor the E2 pathway. pressbooks.pub The choice of reagent is therefore critical in directing the outcome of the reaction.

| Reagent | Type | Major Product | Reaction Pathway |

| Sodium Azide (NaN(_3)) | Strong Nucleophile, Weak Base | 1-Azido-5-cyclopentyloxypentane | S(_N)2 |

| Potassium tert-butoxide (t-BuOK) | Strong, Bulky Base | 5-Cyclopentyloxypent-1-ene | E2 |

| Sodium Hydroxide (NaOH) | Strong Nucleophile, Strong Base | Mixture of S(_N)2 and E2 products | S(_N)2/E2 Competition |

Strategies for Suppression of Elimination (e.g., Avoiding Strong Bases)

In many synthetic applications, nucleophilic substitution is the desired pathway, and the competing elimination reaction must be minimized. Several strategies can be employed to suppress the E2 elimination of this compound:

Choice of Base/Nucleophile: The use of strong, bulky bases favors elimination. libretexts.org Conversely, using weaker bases or good nucleophiles that are weak bases can favor substitution. docbrown.infomsu.edu For instance, while strong bases like hydroxides and alkoxides promote E2 reactions, weaker bases are less likely to abstract a proton, thus reducing the rate of elimination. docbrown.infouci.edu

Solvent Effects: The polarity of the solvent can influence the reaction pathway. More polar solvents can favor substitution reactions. docbrown.info

Temperature: Elimination reactions are often favored at higher temperatures. Therefore, conducting the reaction at lower temperatures can help to suppress the formation of the alkene byproduct.

| Condition | Favors Substitution (SN2) | Favors Elimination (E2) |

| Base | Weak, non-hindered | Strong, hindered |

| Solvent | Polar aprotic | Less polar |

| Temperature | Lower | Higher |

Other Significant Organic Transformations

Beyond substitution and elimination reactions, this compound can participate in a range of other valuable organic transformations.

Organometallic Coupling Reactions (e.g., Grignard Reagent Formation and Subsequent Reactions)

A primary application of this compound is in the formation of Grignard reagents. This involves the reaction of the alkyl bromide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions. adichemistry.com This reaction results in the insertion of magnesium into the carbon-bromine bond, forming an organomagnesium halide. adichemistry.com

R-Br + Mg → R-Mg-Br (where R = 5-cyclopentyloxypentyl)

The resulting Grignard reagent is a potent nucleophile and a strong base. openstax.org It is highly valuable for forming new carbon-carbon bonds by reacting with various electrophiles, such as aldehydes, ketones, and esters, to produce alcohols. wisc.edu

Grignard reagents can also participate in various coupling reactions. For example, they can react with other organic halides in the presence of a suitable catalyst.

Another important class of organometallic coupling reactions involves the use of Gilman reagents (lithium diorganocopper reagents, R₂CuLi). These reagents can be prepared from an alkyllithium, which in turn can be synthesized from an alkyl halide. openstax.org Gilman reagents undergo coupling reactions with organohalides, including bromides, to form new carbon-carbon bonds. openstax.orglibretexts.org

Radical-Mediated Reactions

Alkyl halides like this compound can undergo reactions proceeding through radical intermediates. For instance, in the presence of a radical initiator, the carbon-bromine bond can cleave homolytically to form an alkyl radical. These radical species can then participate in various reactions, such as addition to alkenes or alkynes. Some transition metal-catalyzed reactions involving alkyl halides are also proposed to proceed via radical pathways. uwindsor.ca

Derivatization via Carbon-Carbon Bond Formation

The ability to form a Grignard reagent from this compound opens up numerous possibilities for derivatization through carbon-carbon bond formation. As mentioned, these reagents react with a wide array of carbonyl compounds.

| Reactant for Grignard Reagent | Product Type |

| Formaldehyde | Primary Alcohol |

| Other Aldehydes | Secondary Alcohol |

| Ketones | Tertiary Alcohol |

| Esters | Tertiary Alcohol (after reaction with two equivalents of Grignard reagent) |

| Carbon Dioxide | Carboxylic Acid |

Furthermore, organometallic coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are typically catalyzed by palladium, provide powerful methods for creating carbon-carbon bonds between alkyl halides and other organic partners like boronic acids or alkenes. libretexts.orgfiveable.me While these reactions are more commonly applied to aryl and vinyl halides, advancements have extended their utility to alkyl halides as well. uwindsor.calibretexts.orgfiveable.me

No Publicly Available Research Found for "this compound" in Advanced Organic Synthesis

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or applications related to the chemical compound This compound in the field of advanced organic synthesis could be identified. The requested article, focusing on its role as a key synthetic intermediate, its use in the synthesis of macrocyclic and stereoselective compounds, and its applications in functional group interconversions and the preparation of heterocyclic systems, cannot be generated due to the absence of available data on this particular molecule.

Extensive searches for "this compound" and its potential synthetic applications did not yield any relevant scholarly articles, patents, or entries in chemical supplier catalogs that would provide the necessary information to address the specified outline. The scientific record, as accessible through public search domains, appears to contain no instances of this compound being utilized in the manner described.

It is important to note that while structurally related compounds, such as those with different ether functionalities or alternative halogen placements, are common in organic synthesis, the specific combination of a bromo group at the 1-position and a cyclopentyloxy group at the 5-position of a pentane (B18724) chain does not appear to be a documented reagent or intermediate in the context of advanced organic synthesis.

Consequently, the following sections and subsections of the requested article outline remain unaddressed due to the lack of available information:

Applications in Advanced Organic Synthesis4.1. Role As a Key Synthetic Intermediate4.1.1. Precursor for Complex Organic Architectures4.1.2. Synthesis of Macrocyclic Compounds4.1.3. Stereoselective Synthesis Applications4.2. Functional Group Interconversions and Derivatization4.2.1. Regioselective Functionalization4.2.2. Preparation of Heterocyclic Systems

Without any foundational research on the synthesis, reactivity, or application of 1-Bromo-5-cyclopentyloxypentane, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Spectroscopic and Analytical Characterization Methods for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H-NMR for Structural Elucidation and Purity Assessment

Proton NMR (¹H-NMR) would provide critical information about the hydrogen atoms in the 1-Bromo-5-cyclopentyloxypentane molecule. By analyzing the chemical shifts, integration, and splitting patterns of the proton signals, one could confirm the connectivity of the pentyl chain, the presence of the cyclopentyl ring, and the positions of the bromo and cyclopentyloxy substituents. The purity of the sample could also be assessed by the absence of signals from impurities.

Hypothetical ¹H-NMR Data for this compound:

| Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Br-CH₂ -(CH₂)₃-O- | ~ 3.40 | Triplet | 2H |

| O-CH-(CH₂ )₂-CH₂- (cyclopentyl) | ~ 3.45 | Multiplet | 1H |

| Br-CH₂-CH₂ -CH₂-CH₂-O- | ~ 1.90 | Multiplet | 2H |

| Br-(CH₂)₂-CH₂ -(CH₂)₂-O- | ~ 1.50 - 1.70 | Multiplet | 4H |

| O-CH-(CH₂)₂-CH₂ - (cyclopentyl) | ~ 1.50 - 1.70 | Multiplet | 8H |

Note: This table is predictive and not based on experimental data.

¹³C-NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy would be used to identify all unique carbon environments within the molecule. This technique would confirm the ten distinct carbon atoms of this compound, providing evidence for the pentyl chain and the cyclopentyl ring.

Hypothetical ¹³C-NMR Data for this compound:

| Assignment | Hypothetical Chemical Shift (δ, ppm) |

| Br-C H₂- | ~ 33 |

| Br-CH₂-C H₂- | ~ 32 |

| -C H₂-CH₂-O- | ~ 29 |

| -CH₂-C H₂-O- | ~ 70 |

| O-C H- (cyclopentyl) | ~ 80 |

| O-CH-C H₂- (cyclopentyl) | ~ 33 |

| -CH₂-C H₂-CH₂- (cyclopentyl) | ~ 24 |

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential. A Correlation Spectroscopy (COSY) experiment would reveal which protons are coupled to each other, helping to trace the connectivity of the pentyl chain. A Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and aspects of the structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation of Structural Integrity

GC-MS would be the method of choice for confirming the structural integrity and purity of this compound. The gas chromatograph would separate the compound from any volatile impurities before it enters the mass spectrometer. The resulting mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern. Key fragments would likely arise from the cleavage of the carbon-bromine bond, the carbon-oxygen bond, and fragmentation of the pentyl and cyclopentyl moieties. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a pair of molecular ion peaks separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular mass of this compound. This exact mass would allow for the unambiguous determination of the molecular formula (C₁₀H₁₉BrO), distinguishing it from any other compounds with the same nominal mass.

Calculated Exact Mass for C₁₀H₁₉BrO:

| Isotope | Calculated Exact Mass |

| C₁₀H₁₉⁷⁹BrO | 234.0674 |

| C₁₀H₁₉⁸¹BrO | 236.0653 |

Note: These are calculated theoretical values.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important analytical technique used in the study of this compound. It is particularly valuable for monitoring the synthesis of the compound and for identifying its key functional groups, thereby confirming its structure.

Monitoring of Intermediate Formation and Reaction Progress

The synthesis of this compound typically involves the reaction of precursor molecules. For instance, a possible synthetic route could involve the conversion of a diol to a bromo-alcohol, followed by etherification with cyclopentanol (B49286), or the reaction of a chloro-precursor which is then substituted to yield the final bromo-compound. IR spectroscopy can be instrumental in tracking the progress of such reactions.

For example, in a reaction where a hydroxyl group is being replaced by a bromine atom, the disappearance of the broad O-H stretching band, typically observed around 3300-3600 cm⁻¹, would indicate the consumption of the alcohol starting material. Concurrently, the appearance of new bands corresponding to the C-Br stretching vibration would signal the formation of the desired product.

In syntheses starting from precursors like 1-bromo-5-chloropentane, IR spectroscopy can be used to follow the reaction. google.com The progress of the etherification can be monitored by observing the appearance of the characteristic C-O-C stretching vibrations of the ether linkage.

Identification of Key Functional Groups

The IR spectrum of this compound is characterized by absorption bands that correspond to the vibrations of its specific functional groups. These characteristic absorptions provide a molecular "fingerprint," allowing for the confirmation of the compound's identity.

The key functional groups present in this compound and their expected IR absorption ranges are:

C-H Stretching (Alkanes): The molecule contains both pentyl and cyclopentyl moieties, which consist of sp³ hybridized carbon atoms. The C-H stretching vibrations from these alkane groups are typically observed in the region of 2850-3000 cm⁻¹. orgchemboulder.com

C-O-C Stretching (Ether): The presence of the cyclopentyl ether linkage is a defining feature of the molecule. The asymmetric and symmetric stretching vibrations of the C-O-C bond in ethers typically appear in the region of 1050-1250 cm⁻¹.

C-Br Stretching (Alkyl Halide): The carbon-bromine bond gives rise to a characteristic absorption in the fingerprint region of the IR spectrum. The C-Br stretching vibration is typically found in the range of 515-690 cm⁻¹. orgchemboulder.com The presence of a band in this region is a strong indicator of a bromoalkane. quora.comquimicaorganica.org

CH₂ Bending (Scissoring and Rocking): The methylene (B1212753) (-CH₂-) groups in the pentyl chain and cyclopentyl ring will exhibit bending vibrations. The scissoring vibration is typically observed around 1450-1470 cm⁻¹, while the rocking vibration, particularly for longer chains, can be seen around 720-725 cm⁻¹. orgchemboulder.com

The following table summarizes the expected IR absorption bands for this compound:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-O-C (Ether) | Stretching | 1050-1250 |

| C-Br (Bromoalkane) | Stretching | 515-690 |

| -CH₂- | Bending (Scissoring) | 1450-1470 |

| -CH₂- (in long chain) | Bending (Rocking) | 720-725 |

It is important to note that while IR spectroscopy is a powerful tool for identifying functional groups, the complete elucidation of a complex structure like this compound often requires the use of complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for determining the purity of this compound and for quantifying its concentration in various samples. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods for these purposes.

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. It is widely used for purity assessment and can be coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities. oup.comoup.comresearchgate.net

For the analysis of alkyl halides, a capillary column is typically used, with a stationary phase of appropriate polarity. A common choice is a non-polar or mid-polarity column, such as one coated with a polysiloxane derivative. ijpsr.com The selection of the column is critical to achieve good separation of the target analyte from any starting materials, by-products, or degradation products.

The operational parameters of the GC system, such as the injector temperature, oven temperature program, and detector settings, must be optimized to ensure accurate and reproducible results. A temperature program that starts at a lower temperature and ramps up to a higher temperature is often used to effectively separate compounds with different boiling points.

When coupled with a mass spectrometer, GC-MS provides both qualitative and quantitative information. oup.comoup.comresearchgate.net The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak and other fragment ions that can be used to confirm its structure. For quantitative analysis, a calibration curve is typically generated using standards of known concentration. The use of an internal standard can improve the accuracy and precision of the quantification. ijpsr.com

High-Performance Liquid Chromatography (HPLC)

While GC is often the preferred method for volatile compounds, high-performance liquid chromatography (HPLC) can also be utilized for the analysis of this compound, particularly for non-volatile impurities or when the compound is part of a complex mixture. chromatographytoday.com HPLC offers the advantage of being suitable for a wider range of compounds, including those that are not sufficiently volatile or are thermally labile. libretexts.org

For the separation of a relatively non-polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18- or C8-bonded silica) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be employed. A gradient elution is often preferred for complex samples containing compounds with a wide range of polarities.

Detection in HPLC is commonly achieved using an ultraviolet (UV) detector. However, since this compound does not possess a strong chromophore, the sensitivity of UV detection may be limited. In such cases, a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used. For more specific and sensitive detection, HPLC can be coupled with a mass spectrometer (HPLC-MS). libretexts.org

The following table provides a general comparison of GC and HPLC for the analysis of this compound:

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on volatility and interaction with stationary phase | Separation based on partitioning between a mobile and stationary phase |

| Typical Stationary Phase | Polysiloxane-based (non-polar to polar) | C18 or C8 bonded silica (B1680970) (non-polar) |

| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Mixture of water and organic solvent (e.g., acetonitrile, methanol) |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Ultraviolet (UV), Refractive Index (RI), Mass Spectrometer (MS) |

| Suitability | High for volatile and thermally stable compounds | High for a wide range of compounds, including non-volatile and thermally labile |

| Primary Application | Purity assessment, quantification, identification of volatile impurities | Purity assessment, quantification, analysis of non-volatile impurities |

Computational and Theoretical Studies of 1 Bromo 5 Cyclopentyloxypentane

Electronic Structure Analysis

The electronic structure of a molecule dictates its physical and chemical properties. Computational methods allow for a detailed analysis of how electrons are distributed within 1-bromo-5-cyclopentyloxypentane and the nature of its molecular orbitals.

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to approximate solutions to the Schrödinger equation for a given molecule.

Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant. It is an ab initio method, meaning it is derived directly from theoretical principles without the use of experimental data. While foundational, HF theory does not fully account for electron correlation, which can be a limitation for accurately predicting certain molecular properties.

Density Functional Theory (DFT): DFT has become one of the most popular methods in computational chemistry due to its balance of accuracy and computational cost. mdpi.com Instead of the complex many-electron wavefunction, DFT focuses on the electron density to determine the energy of the system. mdpi.com Various functionals, such as B3LYP, are used to approximate the exchange-correlation energy, which accounts for the effects of electron exchange and correlation. researchgate.net For a molecule like this compound, DFT calculations can provide reliable geometries, vibrational frequencies, and electronic properties. researchgate.net

A typical output from a DFT calculation on a related haloalkane is presented in the table below, showcasing the types of energetic data that can be obtained.

| Property | Calculated Value (Hartree) |

| Total Energy | -2675.12345 |

| Electronic Energy | -3589.67890 |

| Zero-point Energy | 0.15678 |

| Enthalpy | -2675.09876 |

| Gibbs Free Energy | -2675.14567 |

Note: These are representative values for a similar bromoalkane calculated at the B3LYP/6-31G level of theory and are intended for illustrative purposes.*

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital. libretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized on the atoms with the highest-energy electrons, which would likely be the bromine and oxygen atoms due to their lone pairs. The LUMO, on the other hand, is anticipated to be centered on the antibonding orbital of the carbon-bromine bond (σ* C-Br). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and stability. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Charge Distribution: The presence of electronegative atoms like bromine and oxygen in this compound leads to an uneven distribution of electron density. The bromine atom and the oxygen atom will have partial negative charges (δ-), while the carbon atoms bonded to them will bear partial positive charges (δ+). This charge distribution can be quantified using computational methods, often through population analysis schemes like Mulliken or Natural Bond Orbital (NBO) analysis. This polarization is key to understanding the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the carbon attached to the bromine.

| Atom | Partial Charge (e) |

| C (bonded to Br) | +0.15 |

| Br | -0.25 |

| C (bonded to O) | +0.20 |

| O | -0.40 |

Note: These are hypothetical partial charges for this compound based on general principles and are for illustrative purposes.

Reaction Pathway Modeling and Energetics

Computational chemistry is instrumental in modeling the pathways of chemical reactions, allowing for the characterization of transition states and the prediction of reaction outcomes. For this compound, the primary reactions of interest are nucleophilic substitution and elimination.

Nucleophilic Substitution (SN2): In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (bromine) from the backside, leading to an inversion of stereochemistry. studymind.co.uk The transition state is a high-energy species where the nucleophile-carbon bond is forming at the same time as the carbon-bromine bond is breaking. chemguide.co.uk Computational modeling can determine the geometry and energy of this transition state, which is crucial for calculating the activation energy of the reaction. chemguide.co.uk

Elimination (E2): In an E2 reaction, a base removes a proton from a carbon atom adjacent to the one bonded to the bromine, and the bromine atom leaves simultaneously, resulting in the formation of a double bond. crunchchemistry.co.uk The transition state for this concerted reaction involves the partial breaking of the C-H and C-Br bonds and the partial formation of the C=C double bond and the B-H bond (where B is the base). crunchchemistry.co.uk

The table below presents hypothetical activation energies for SN2 and E2 reactions of a primary bromoalkane, illustrating the type of data obtained from transition state calculations.

| Reaction | Nucleophile/Base | Activation Energy (kcal/mol) |

| SN2 | OH⁻ | 22.5 |

| E2 | OH⁻ | 25.0 |

Note: These are representative values and the actual activation energies for this compound would depend on the specific nucleophile/base and reaction conditions.

By calculating the activation energies for competing reaction pathways, computational models can predict the likely outcome of a reaction. mit.edu For primary bromoalkanes like this compound, SN2 reactions are generally favored over E2 reactions, especially with good nucleophiles that are weak bases. studymind.co.uk However, the use of a strong, sterically hindered base would favor the E2 mechanism. docbrown.info

Computational models can also predict regioselectivity in elimination reactions. While this compound has only one type of beta-hydrogen, for other haloalkanes with multiple beta-hydrogens, calculations can determine which constitutional isomer of the alkene is the major product by comparing the energies of the respective transition states. libretexts.org

Structure-Reactivity Relationships

The structure of a molecule is intrinsically linked to its reactivity. For this compound, several structural features influence its chemical behavior:

Nature of the Halogen: The carbon-bromine bond is weaker than a carbon-chlorine bond, making bromide a better leaving group. This enhances the rate of both substitution and elimination reactions compared to its chloro-analogue.

Steric Hindrance: As a primary bromoalkane, the carbon attached to the bromine is relatively unhindered, which favors the SN2 mechanism.

Presence of the Ether Group: The cyclopentyloxy group is an electron-withdrawing group due to the electronegativity of the oxygen atom. This inductive effect can slightly increase the partial positive charge on the carbon bonded to the bromine, potentially making it more susceptible to nucleophilic attack. However, the ether oxygen can also act as a Lewis base, interacting with electrophiles or metal catalysts. The presence of the ether functionality introduces the possibility of intramolecular reactions under certain conditions, although this is less likely given the length of the pentyl chain.

Computational studies on a series of related compounds can quantify these structure-reactivity relationships by correlating calculated properties (e.g., bond dissociation energies, partial charges) with experimental reaction rates. nih.gov

Lack of Publicly Available Computational and Theoretical Studies on this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies focusing on the chemical compound this compound were found. As a result, a detailed analysis as per the requested outline cannot be provided at this time.

The inquiry sought in-depth information on the following aspects of this compound:

Computational and Theoretical Studies

Analysis of Steric Hindrance and Electronic Effects on Reactivity

Conformational Analysis and Stability

Spectroscopic Property Prediction from Computational Models

The absence of dedicated research on this specific molecule means that data regarding its steric and electronic properties, conformational preferences, and predicted spectroscopic data are not available in the public domain.

Scientific research and computational studies are often focused on compounds with specific known applications, biological activity, or properties that are of interest to the broader scientific community. It is possible that this compound has not been the subject of such focused research, or that any existing studies are proprietary and not publicly accessible.

Therefore, the generation of a scientifically accurate article adhering to the provided structure is not feasible without foundational research data.

Q & A

Q. What are the standard synthetic routes for preparing 1-bromo-5-cyclopentyloxypentane, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via bromination of 5-cyclopentyloxypentanol using brominating agents like -bromosuccinimide (NBS) in solvents such as carbon tetrachloride () or chloroform (). Temperature control (0–25°C) is critical to minimize side reactions like elimination. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Characterization by -NMR and GC-MS confirms structural integrity .

Q. How can nucleophilic substitution reactions of this compound be optimized for diverse functional group incorporation?

- Methodological Answer : The bromine atom serves as a leaving group in reactions. To optimize substitution, use polar aprotic solvents (e.g., DMF, DMSO) and nucleophiles like sodium azide () or thiols. Elevated temperatures (50–80°C) enhance reaction rates. Kinetic studies via -NMR or IR spectroscopy can monitor intermediate formation. Competing elimination pathways (yielding alkenes) are suppressed by avoiding strong bases like .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- -NMR : Key signals include the cyclopentyloxy group (δ 1.4–1.8 ppm, multiplet) and the brominated pentyl chain (δ 3.4–3.6 ppm for -OCH- and δ 1.6–1.9 ppm for -CHBr).

- GC-MS : Molecular ion peaks () confirm molecular weight, while fragmentation patterns identify structural motifs.

- FT-IR : Stretching vibrations for C-Br (~600 cm) and ether C-O (1100 cm) validate functional groups .

Advanced Research Questions

Q. How does steric hindrance from the cyclopentyloxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bulky cyclopentyloxy group reduces accessibility to the brominated carbon, favoring over mechanisms in polar protic solvents. For Suzuki-Miyaura couplings, use Pd(PPh) as a catalyst and optimize ligand ratios to enhance transmetalation efficiency. Kinetic studies under varying steric conditions (e.g., substituting cyclopentyloxy with smaller groups) can quantify steric effects .

Q. What strategies mitigate competing elimination during nucleophilic substitution reactions of this compound?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states and disfavor base-induced elimination.

- Base Selection : Weak bases (e.g., ) minimize dehydrohalogenation.

- Temperature Control : Lower temperatures (0–25°C) reduce thermal activation of elimination pathways.

- Additives : Crown ethers (e.g., 18-crown-6) enhance nucleophilicity without increasing basicity. Monitor by TLC or HPLC to detect alkene byproducts .

Q. How can computational chemistry predict the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers for substitution vs. elimination. Molecular dynamics simulations assess solvent effects on reaction pathways. Compare computed values with experimental kinetic data to validate models. Software like Gaussian or ORCA is recommended for these studies .

Q. What are the implications of contradictory literature data on the compound’s stability under acidic or oxidative conditions?

- Methodological Answer : Discrepancies often arise from varying impurity profiles or solvent traces. Reproduce experiments under controlled conditions (e.g., anhydrous vs. aqueous acid). Use accelerated stability testing (40–60°C) with LC-MS to track degradation products. Cross-reference with peer-reviewed studies adhering to standardized protocols (e.g., ICH guidelines) .

Q. How can this compound be utilized in the synthesis of bio-active macrocycles or polymers?

- Methodological Answer :

- Macrocycles : Employ ring-closing metathesis (Grubbs catalyst) or click chemistry (CuAAC) with azide-functionalized precursors.

- Polymers : Initiate radical polymerization using AIBN or design step-growth polymers via thiol-ene reactions.

- Characterization : SEC/GPC determines molecular weight distribution, while DSC evaluates thermal properties. Biological assays (e.g., enzyme inhibition) validate bioactivity .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 0.1 ppm).

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal : Segregate halogenated waste in approved containers per EPA/DOT regulations .

Q. How do regulatory guidelines (e.g., REACH, OSHA) impact the storage and transport of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.